molecular formula C21H14N4O3 B2774963 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide CAS No. 1203137-53-4

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide

Cat. No. B2774963
CAS RN: 1203137-53-4
M. Wt: 370.368
InChI Key: GLFBLXLWHXPLRF-UHFFFAOYSA-N
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Description

“N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide” is a compound that contains a benzimidazole moiety . Benzimidazole is a heterocyclic aromatic organic compound that is an important pharmacophore in medicinal chemistry . It is known to possess a wide range of biological activities .


Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with carboxylic acids . The specific synthesis process for “N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide” is not available in the retrieved resources.

Mechanism of Action

Target of Action

The primary target of this compound is the C522 residue of p97 . p97, also known as valosin-containing protein (VCP), is a type II AAA ATPase. It plays a crucial role in various cellular processes, including protein degradation, which is essential for maintaining cellular homeostasis .

Mode of Action

The compound interacts with its target by forming a covalent bond with the C522 residue of p97 . This interaction inhibits the ATPase activity of p97, thereby affecting its function in protein degradation .

Biochemical Pathways

The inhibition of p97 disrupts the protein degradation pathway, particularly the ubiquitin-proteasome system. This system is responsible for degrading misfolded or damaged proteins, and its disruption can lead to the accumulation of such proteins, potentially leading to cellular stress and apoptosis .

Pharmacokinetics

Imidazole derivatives, which this compound is a part of, are generally known to have good solubility and bioavailability

Result of Action

The inhibition of p97 by this compound can lead to the accumulation of misfolded or damaged proteins in the cell . This can induce cellular stress and potentially lead to apoptosis, or programmed cell death . Therefore, this compound could potentially be used as a therapeutic agent in diseases characterized by the accumulation of such proteins, such as neurodegenerative diseases and certain types of cancer .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances, such as proteins or ions, can potentially interact with the compound and affect its activity

properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N4O3/c26-21(17-12-19(28-25-17)18-9-4-10-27-18)22-14-6-3-5-13(11-14)20-23-15-7-1-2-8-16(15)24-20/h1-12H,(H,22,26)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLFBLXLWHXPLRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)C4=NOC(=C4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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